molecular formula C6H7ClN2OS B3001923 (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane CAS No. 2305254-72-0

(3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane

Cat. No. B3001923
CAS RN: 2305254-72-0
M. Wt: 190.65
InChI Key: WRAORNISKIMEGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several research studies have explored the synthesis of related compounds. For instance, in one study, a series of novel pyridylpyrazole derivatives were designed and synthesized based on a scaffold containing an anthranilic diamide core. These derivatives were characterized using techniques such as melting points, 1H NMR, 13C NMR, and HRMS. Some of these compounds exhibited insecticidal and fungicidal activities against specific pests and pathogens .

Scientific Research Applications

1. Synthesis Methods and Strategies

  • Oxidative Homocoupling Using Sodium Sulfide : Shakoor et al. (2017) describe economical, one-pot iodine-mediated strategies for synthesizing bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and bis(imidazo[1,2-a]pyridin-3-yl)disulfanes using sodium sulfide as a sulfur source, applicable in the synthesis of similar compounds (Shakoor et al., 2017).

  • Copper-Catalyzed Double Thiolation : Tian et al. (2019) developed a copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines using isothiocyanate as the sulfur source, which could be relevant for compounds like (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane (Tian et al., 2019).

2. Application in Two-Photon Fluorescence Probes

  • Mitochondria Imaging and Detection : Wang et al. (2019) presented two-photon fluorescence probes based on a similar structure for mitochondria imaging and detection of sulfite/bisulfite in living cells, indicating potential applications in biomedical research (Wang et al., 2019).

3. Material Synthesis

  • Synthesis of Transparent Aromatic Polyimides : Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences using compounds derived from similar sulfur-bridged structures, suggesting potential use in material science (Tapaswi et al., 2015).

4. Catalyst Development

  • Catalysis in Oligomerization of Ethylene : Bianchini et al. (2007) explored the role of sulfur atoms in catalytic activity for the oligomerization of ethylene, which can be relevant for understanding the catalytic properties of compounds like this compound (Bianchini et al., 2007).

Mechanism of Action

The mechanism of action for (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane remains unclear. It could potentially interact with biological targets, enzymes, or receptors. Computational studies, such as comparative molecular field analysis (CoMFA), may shed light on its interactions and binding modes .

properties

IUPAC Name

(3-chloropyridin-2-yl)-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11(8,10)6-5(7)3-2-4-9-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAORNISKIMEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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